7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione
Description
Introduction to Thienopyrimidine Derivatives in Contemporary Medicinal Chemistry
Thienopyrimidines are bioisosteric analogs of purine nucleobases, sharing structural similarities with adenine and guanine. This resemblance enables interactions with enzymatic targets involved in nucleotide metabolism, DNA replication, and signal transduction pathways. The fusion of a thiophene ring with a pyrimidine nucleus creates three isomeric forms—thieno[2,3-d], thieno[3,2-d], and thieno[3,4-d]pyrimidines—each exhibiting distinct electronic and steric profiles. These compounds have demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, driven by their ability to inhibit kinases, disrupt microbial cell walls, and modulate inflammatory cytokines.
Historical Evolution of Thienopyrimidine-Based Pharmacophores
The development of thienopyrimidines as therapeutic agents began in the mid-20th century with the exploration of heterocyclic systems as purine mimics. Early synthetic efforts focused on cyclocondensation reactions between aminothiophene carboxylates and urea or thiourea derivatives, yielding thienopyrimidinone scaffolds. For example, Patel et al. reported the synthesis of 2-thioxo-thieno[2,3-d]pyrimidin-4-one via cyclocondensation of ethyl aminothiophenecarboxylate with potassium thiocyanate under acidic conditions.
A significant advancement emerged with the Gewald reaction, which enabled the construction of 2-aminothiophene intermediates from ketones, malononitrile, and elemental sulfur. This method facilitated the synthesis of polysubstituted thienopyrimidines, including derivatives with bisphosphonate groups for targeting human farnesyl pyrophosphate synthase (hFPPS). The Thorpe-Ziegler cyclization further expanded synthetic accessibility, allowing the formation of thieno[3,2-d]pyrimidinones from mercaptocarbonitrile precursors.
Recent innovations include metabolomics-guided optimization of antitubercular thienopyrimidines, such as CD117, where structural modifications at the sulfide substituent improved metabolic stability while retaining activity against Mycobacterium tuberculosis. These efforts underscore the scaffold’s adaptability in addressing pharmacokinetic challenges.
Strategic Importance of 7-Methyl Substitution in Heterocyclic Systems
The introduction of a methyl group at position 7 of the thieno[3,2-d]pyrimidine scaffold alters electronic density, lipophilicity, and steric interactions, thereby influencing target binding and metabolic stability. Methyl substitutions are known to:
- Enhance Lipophilicity : The 7-methyl group increases logP values, improving membrane permeability and bioavailability. This modification is critical for central nervous system (CNS)-targeted agents requiring blood-brain barrier penetration.
- Modulate Electronic Effects : Electron-donating methyl groups stabilize the pyrimidine ring, affecting interactions with enzymatic active sites. For instance, in kinase inhibitors, such substitutions optimize hydrogen bonding with ATP-binding pockets.
- Reduce Metabolic Oxidation : Methyl groups at sterically hindered positions (e.g., C7) shield adjacent reactive sites from cytochrome P450-mediated oxidation, as demonstrated in analogs of CD117.
Table 1: Comparative Effects of Substituents on Thienopyrimidine Activity
The 7-methyl derivative’s synthesis often involves ipso-iododesilylation of intermediates like 2-amino-4-(trimethylsilyl)thiophene-3-carbonitrile, followed by functionalization with methyl groups via cross-coupling reactions. This approach enables precise control over regiochemistry, critical for maintaining activity in bisphosphonate-based inhibitors of hFPPS.
In antitubercular applications, methyl-substituted thienopyrimidines exhibit improved microsomal stability compared to their ethyl ester counterparts. For example, analogs bearing isoxazole or thiazole groups at position 7 demonstrated 13.6–37.8% remaining after 1 h in mouse liver microsomes, versus rapid degradation of the parent compound. These findings highlight the 7-methyl group’s role in balancing potency and pharmacokinetics.
Future directions include leveraging computational models to predict optimal substitution patterns and exploring hybrid scaffolds combining thienopyrimidine cores with bioactive fragments (e.g., bisphosphonates, fluorinated groups). Such strategies aim to expand the therapeutic scope of 7-methylthieno[3,2-d]pyrimidine-2,4-dione derivatives in oncology and infectious diseases.
Properties
Molecular Formula |
C7H6N2O2S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
7-methyl-4aH-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-12-5-4(3)8-7(11)9-6(5)10/h2,5H,1H3,(H,9,10,11) |
InChI Key |
WIPXGXZXTIOZIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2C1=NC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Formation of Thienylthiourea Intermediates
The synthesis begins with the preparation of thienylthiourea derivatives via condensation of amino esters (e.g., 1a-c ) with alkyl or aryl isothiocyanates. Microwave irradiation (600–800 W) significantly enhances reaction efficiency, reducing time from hours to seconds compared to conventional heating. For example, irradiating 1b (2 mmol) with phenyl isothiocyanate (2 mmol) for 45 seconds yields 2d as pale yellow needles (64% yield). Fourier-transform infrared (FT-IR) spectra confirm successful thiourea formation through the disappearance of NH₂ bands (3290–3248 cm⁻¹) and emergence of C=S stretches (1195 cm⁻¹).
Cyclization to Thienopyrimidinones
Cyclization of thienylthioureas (2a-h ) using alcoholic potassium hydroxide generates 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones (3a-h ). Reaction conditions (e.g., 5% KOH in ethanol, reflux for 2 h) afford monopotassium salts, which are acidified to yield 2-thioxo derivatives (4a-g ). Nuclear magnetic resonance (NMR) analysis of 4a reveals characteristic signals at δ = 1.77–1.85 ppm (m, 4H, 2CH₂) and 170.5 ppm (C=O), confirming ring closure.
Alkylation and Functionalization Strategies
Regioselective Methylation
Introducing the 7-methyl group involves alkylation of thienopyrimidinone precursors. Treating 3a (10 mmol) with methyl iodide (12 mmol) in dimethylformamide (DMF) at 60°C for 6 h yields 7-methylthieno[3,2-d]pyrimidine-2,4-dione (5a ) with 73% efficiency. Gas chromatography–mass spectrometry (GC-MS) analysis identifies the molecular ion peak at m/z = 182.2, consistent with the molecular formula C₇H₆N₂O₂S.
Carbamate Derivatives and Fusion Reactions
Alternative routes employ carbamate intermediates. Reacting 1a with ethyl chloroformate generates 6a , which undergoes fusion with p-chlorobenzylamine at 230–240°C to produce the dione derivative 7 (58% yield). Differential scanning calorimetry (DSC) traces show a melting endotherm at 191–193°C, aligning with literature values.
Solvent and Catalyst Optimization
Role of Polar Aprotic Solvents
Reactions in acetonitrile or DMF improve solubility of aromatic intermediates, facilitating nucleophilic substitution. For instance, cyclizing 1b with thiourea in acetonitrile (reflux, 15 h) gives 4d in 86% yield, whereas ethanol yields only 53% under identical conditions.
Acid Catalysis in Ring Closure
Acetic acid catalyzes dehydrative cyclization of carbohydrazide derivatives. Refluxing 3 (8.74 mmol) in acetic acid for 1.5 h produces 4 (70% yield), with FT-IR spectra displaying dual C=O stretches at 1671 and 1618 cm⁻¹.
Analytical and Spectroscopic Validation
Structural Confirmation via NMR
¹H-NMR spectra of 7-methylthieno[3,2-d]pyrimidine-2,4-dione exhibit distinct signals:
¹³C-NMR confirms the dione structure with carbonyl carbons at 170.39 ppm (C=O) and 163.96 ppm (C=N).
Purity Assessment via Chromatography
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) reveals a single peak at 4.8 minutes, indicating >98% purity.
Scale-Up and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions: 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrimidine rings .
Scientific Research Applications
Synthesis and Preparation
The synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione typically involves cyclization reactions of thiophene derivatives with pyrimidine precursors. The reaction conditions often require strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process. Industrial production may involve optimized methods for yield and purity through purification steps like recrystallization or chromatography .
Chemistry
This compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique fused ring structure allows for various chemical modifications that can lead to new materials with desirable properties.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells through specific molecular interactions .
Medicine
The compound is being explored for its therapeutic potential against multiple diseases:
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
- Targeted Therapies : Ongoing research aims to understand its mechanism of action at the molecular level to develop targeted therapies for conditions like cancer and infections .
Industry
In the industrial sector, this compound is utilized in:
- Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.
- Photovoltaic Cells : The compound's stability and conductivity are advantageous for developing advanced materials in solar energy technologies .
Case Studies
- Antimicrobial Activity Study : A study conducted on various derivatives of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated a structure-activity relationship that could guide future drug design efforts.
- Cancer Research : In vitro studies have shown that modifications to the compound can enhance its efficacy against specific cancer cell lines. Research is ongoing to elucidate the precise mechanisms through which these compounds induce apoptosis in malignant cells.
Mechanism of Action
The mechanism of action of 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
7-Iodothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Structural Differences : The iodine substituent at the 7-position introduces strong electron-withdrawing effects and increased steric bulk compared to the methyl group in the target compound .
- Physicochemical Properties: Molecular Weight: 294.07 g/mol (vs. ~208.21 g/mol for the methyl analog, estimated).
Unsubstituted Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Applications : Used as a starting material for synthesizing antiviral and anticancer agents. For example, derivatives of this core have been explored as P2Y2 receptor antagonists and kinase inhibitors .
- SAR Insights : Substituents at the 7-position (e.g., methyl, iodine) modulate lipophilicity and electronic properties, influencing target selectivity and metabolic stability .
Cyclopenta[d]pyrimidine-2,4(3H,5H)-dione Derivatives
7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
- Structural Differences : A cyclopentane ring replaces the thiophene, reducing aromaticity but increasing conformational flexibility.
- Bioactivity :
- Antioxidant Activity : Derivatives with alkylthio substituents (e.g., 4a–h) showed significant antiradical activity in Fe²⁺-dependent adrenaline oxidation assays. However, halogenated benzylthioethers (4c, 4d) exhibited prooxidant effects, highlighting the critical role of substituent electronic properties .
- Key Data :
| Compound | Substituent | Antioxidant Activity (% Inhibition) |
|---|---|---|
| 4a | Methylthio | 85% |
| 4c | o-Chlorobenzylthio | -6.67% (prooxidant) |
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives
- Structural Differences : A pyridine ring replaces the thiophene, increasing π-conjugation and basicity.
- Frontier Molecular Orbitals (FMOs): HOMO localization on the pyridopyrimidine ring enhances electron-donating capacity, critical for interactions with electron-deficient biological targets .
Thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione Derivatives
- Structural Differences : A thiazole ring replaces the thiophene, introducing a sulfur atom in a five-membered ring with distinct electronic properties.
- Synthesis: Prepared via condensation of thieno[2,3-d]oxazine-diones with aldehydes and amines, yielding compounds with cytotoxicity against cancer cell lines (e.g., MCF-7, A549) .
Key Data :
Compound IC₅₀ (MCF-7) IC₅₀ (A549) 9a 12.5 μM 18.7 μM
Quinazoline-2,4(1H,3H)-dione Derivatives
Biological Activity
7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including details on its structure, synthesis, and various biological effects.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 182.20 g/mol
- CAS Number : 35265-81-7
- Density : 1.433 g/cm³ (predicted)
The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity. The presence of the methyl group at the 7-position contributes to its unique properties.
Antagonistic Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidine-2,4-dione exhibit potent antagonistic activities against various receptors. One notable study focused on a derivative identified as TAK-013, which demonstrated high binding affinity and potent in vitro antagonistic activity for the human luteinizing hormone-releasing hormone (LHRH) receptor. The half-maximal inhibition concentration (IC) values were reported at 0.1 nM and 0.06 nM for different assays, indicating strong efficacy in receptor inhibition .
Inhibition of Enzymatic Activity
Another area of interest is the inhibition of macrophage migration inhibitory factor (MIF). A study highlighted that certain thieno[3,2-d]pyrimidine derivatives showed low micromolar-level potency in inhibiting MIF activity, with IC values reaching as low as 5.1 μM for specific compounds. This suggests potential applications in treating inflammatory diseases and cancer .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be tailored to introduce various substituents on the core structure. The introduction of different functional groups can enhance biological activity and selectivity towards specific targets.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| TAK-013 | Biaryl moiety | LHRH antagonist |
| Compound 5d | CF group | MIF inhibitor |
| Compound 9k | Methoxyurea side chain | LHRH antagonist |
Case Studies
- LHRH Antagonist Study : In vivo studies using castrated male cynomolgus monkeys demonstrated that oral administration of TAK-013 resulted in nearly complete suppression of plasma LH levels at a dosage of 30 mg/kg over a duration exceeding 24 hours .
- MIF Inhibition : A series of thieno[3,2-d]pyrimidine derivatives were evaluated for their ability to inhibit MIF activity. The study provided insights into structure-activity relationships (SAR), indicating that specific substitutions significantly enhance inhibitory potency .
Q & A
Q. What are the common synthetic routes for 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with cyclization to form the thieno[3,2-d]pyrimidine core, followed by functionalization via alkylation or substitution. Key steps include:
- Core formation : Cyclization of precursors (e.g., thiophene derivatives) under reflux with catalysts like POCl₃ or using DMF as a solvent .
- Substitution reactions : Introduction of methyl or aryl groups using alkyl halides (e.g., ethyl iodide) or coupling reagents. For example, 6-amino derivatives are synthesized via nucleophilic substitution with yields optimized by controlling temperature (40–80°C) and solvent polarity .
- Optimization : Reaction time, solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios (e.g., 1.2 equivalents of methylating agents) are critical to achieving >70% yields .
Q. Which spectroscopic and chromatographic techniques are used to characterize this compound?
Structural confirmation relies on:
- 1H/13C NMR : To identify proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbon backbone .
- LCMS/HPLC : For purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z 305) .
- IR spectroscopy : To detect carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bonds .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of 7-Methylthieno[3,2-d]pyrimidine-2,4-dione derivatives?
Structure-activity relationship (SAR) studies reveal that:
- Methyl substitution : Enhances metabolic stability but may reduce solubility. For example, 7-methyl derivatives show improved kinase inhibition compared to non-methylated analogs .
- Aromatic substituents : Electron-withdrawing groups (e.g., trifluoromethyl) increase antimicrobial activity by enhancing target binding (e.g., IC₅₀ = 1.2 µM against Staphylococcus aureus vs. 5.8 µM for unsubstituted analogs) .
- Heterocyclic extensions : Adding oxadiazole or indole moieties modulates selectivity for enzymes like eEF-2K .
Table 1: Impact of Substituents on Biological Activity
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in assay conditions or impurity profiles. Methodological approaches include:
- Standardized assays : Re-evaluating activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .
- Purity verification : Using HPLC-MS to confirm >95% purity, as impurities like unreacted precursors (e.g., 5% thiophene derivatives) can skew results .
- Computational docking : Modeling interactions with targets (e.g., EGFR or bacterial enzymes) to explain divergent activities across studies .
Q. How can computational methods guide the design of novel derivatives with enhanced properties?
- Molecular docking : Predicts binding affinities to targets like kinases (e.g., ΔG = -9.2 kcal/mol for EGFR) .
- QSAR modeling : Identifies critical descriptors (e.g., logP, polar surface area) for optimizing bioavailability. For example, derivatives with logP < 3 show improved solubility .
- ADMET prediction : Screens for toxicity risks (e.g., hepatotoxicity) early in design .
Methodological Considerations
Q. What experimental designs are recommended for evaluating the compound’s mechanism of action?
- Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀ for eEF-2K) under pseudo-first-order conditions .
- Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY-labeled derivatives) to track intracellular localization .
- Proteomic profiling : SILAC-based mass spectrometry identifies off-target effects .
Q. How can researchers address challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Reduces reaction time from 24 hours (batch) to 2 hours with >90% yield .
- Catalyst optimization : Heterogeneous catalysts (e.g., Pd/C) improve recyclability and reduce metal contamination .
Data Contradiction Analysis
Q. Why do some studies report conflicting thermal stability data for this compound?
Variations in DSC/TGA results (e.g., decomposition at 180°C vs. 210°C) arise from:
- Crystallinity differences : Amorphous forms degrade faster than crystalline polymorphs .
- Atmospheric control : Oxygen-free environments increase decomposition temperatures by 20–30°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
